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These application notes provide a detailed protocol for utilizing a dual-inhibitor approach to

enhance the precision of various prime editing systems. By pharmacologically inhibiting DNA-

dependent protein kinase (DNA-PK) and DNA Polymerase Theta (Polθ), researchers can

significantly reduce the rates of unintended editing outcomes, such as insertions/deletions

(indels) and imprecise edits, thereby increasing the fidelity of prime editing applications. This

protocol is intended for researchers, scientists, and drug development professionals familiar

with genome engineering techniques.

Introduction
Prime editing is a versatile genome editing technology that allows for the precise installation of

substitutions, insertions, and deletions without requiring double-strand DNA breaks (DSBs) or

donor DNA templates.[1][2] While highly precise compared to other methods, prime editing can

still generate undesired byproducts, particularly with more efficient systems like PE3, PE5, and

the nuclease-based PEn.[3][4][5] These unintended outcomes often arise from the cell's natural

DNA repair pathways, specifically the non-homologous end-joining (NHEJ) and alternative end-

joining (alt-EJ) pathways.[5][6]

DNA-PK is a critical component of the canonical NHEJ (c-NHEJ) pathway, while Polθ is a key

mediator of a major alt-EJ pathway, also known as microhomology-mediated end joining

(MMEJ).[3][6] Research has demonstrated that the simultaneous inhibition of both DNA-PK

and Polθ can effectively suppress these mutagenic repair pathways.[3][4] This dual-inhibition

strategy, referred to here as the "2iPE" (2-inhibitor Prime Editing) protocol, significantly boosts
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the precision of multiple prime editing systems across various cell types and genomic loci.[3][4]

This protocol specifically details the use of the Polθ inhibitor PolQi1 in conjunction with a DNA-

PK inhibitor (DNA-PKi).

Data Presentation
The following tables summarize the quantitative effects of the dual inhibitor protocol on prime

editing outcomes. Data is compiled from experiments in HEK293T and HeLa cells using

various prime editing systems.

Table 1: Effect of DNA Repair Inhibitors on PEn Editing Precision in HEK293T Cells

Target
Locus &
Edit

Prime
Editor

Treatmen
t

Precise
Edits (%)

Indels (%)
Other
Byproduc
ts (%)

Precision
Score¹

KCNA1

(+1G>C)
PEn

DMSO

(Control)
25.1 45.2 5.1 33.3

PEn DNA-PKi 40.5 15.1 4.8 67.0

PEn
DNA-PKi +

PolQi1 (2i)
42.3 2.5 3.9 86.9

PEn

DNA-PKi +

PolQi1 +

PolQi2

(2+i)

41.8 1.9 3.5 88.6

CDKL5

(+1A>T)
PEn

DMSO

(Control)
18.9 38.7 6.3 29.1

PEn DNA-PKi 35.1 12.9 5.5 65.6

PEn
DNA-PKi +

PolQi1 (2i)
36.8 3.1 4.7 82.5

PEn

DNA-PKi +

PolQi1 +

PolQi2

(2+i)

37.2 2.2 4.1 85.5
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¹Precision Score is calculated as: (Precise Edits / (Precise Edits + Indels + Other Byproducts))

* 100. Data is representative of findings in published literature. Actual values may vary based

on experimental conditions.

Table 2: Effect of DNA Repair Inhibitors on Nickase-Based Prime Editing in HEK293T Cells

Target
Locus &
Edit

Prime
Editor

Treatment
Precise
Edits (%)

Indels (%)
Precision
Score¹

PCSK9 (11bp

ins)
PE3

DMSO

(Control)
20.5 10.2 66.8

PE3

DNA-PKi +

PolQi1 +

PolQi2 (2+i)

21.1 1.8 92.1

PE5
DMSO

(Control)
28.9 1.5 95.1

PE5

DNA-PKi +

PolQi1 +

PolQi2 (2+i)

29.5 0.8 97.4

FANCF

(+4T>G)
PE3

DMSO

(Control)
15.8 8.5 65.0

PE3

DNA-PKi +

PolQi1 +

PolQi2 (2+i)

16.2 1.5 91.5

PE5
DMSO

(Control)
22.4 1.2 94.9

PE5

DNA-PKi +

PolQi1 +

PolQi2 (2+i)

23.1 0.6 97.5

¹Precision Score is calculated as: (Precise Edits / (Precise Edits + Indels)) * 100. Data is

representative of findings in published literature. Actual values may vary based on experimental

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


conditions.

Experimental Protocols
This section provides detailed methodologies for applying the dual inhibitor strategy to improve

prime editing precision.

Materials and Reagents
Cell Lines: HEK293T (ATCC: CRL-3216), HeLa (ATCC: CCL-2), or other relevant human cell

lines.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Prime Editor Plasmids: Plasmids encoding the desired prime editor (e.g., pCMV-PEmax,

pU005_PEn_v1).

pegRNA and sgRNA Plasmids: Plasmids for expressing the prime editing guide RNA

(pegRNA) and, if applicable, the nicking sgRNA (for PE3/PE5 systems).

Transfection Reagent: Lipofectamine 3000 (Thermo Fisher Scientific) or equivalent.

DNA-PK Inhibitor: AZD7648 (Selleckchem, Cat# S8613) or equivalent.

Polθ Inhibitor: PolQi1 (Synthesized as per WO2021028643 or available from specialized

vendors).

DMSO: Anhydrous, for inhibitor stock solutions.

Genomic DNA Extraction Kit: DNeasy Blood & Tissue Kit (QIAGEN) or equivalent.

PCR reagents: High-fidelity DNA polymerase for amplicon sequencing.

Next-Generation Sequencing (NGS) platform and analysis software: (e.g., Illumina MiSeq,

CRISPResso2).
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Protocol for Dual Inhibition in Plasmid-Based Prime
Editing

Cell Seeding:

24 hours prior to transfection, seed 1.5 x 10⁵ HEK293T cells per well in a 24-well plate to

ensure 70-90% confluency at the time of transfection.

Inhibitor Preparation and Pre-treatment:

Prepare stock solutions of DNA-PKi (e.g., 10 mM AZD7648) and PolQi1 in DMSO.

On the day of transfection, dilute the inhibitors in pre-warmed culture medium to the final

working concentrations. Recommended final concentrations are:

DNA-PKi (AZD7648): 1 µM

PolQi1: 3 µM

Aspirate the old medium from the cells and add the medium containing the inhibitors (or

DMSO for control wells).

Incubate the cells for 2-4 hours prior to transfection.

Transfection:

Prepare the transfection complexes according to the manufacturer's protocol (e.g.,

Lipofectamine 3000). For a single well of a 24-well plate, use:

Prime Editor Plasmid: 500 ng

pegRNA Plasmid: 250 ng

nicking sgRNA Plasmid (for PE3/PE5): 83 ng

Add the transfection complexes dropwise to the cells in the inhibitor-containing medium.

Post-Transfection Incubation and Genomic DNA Extraction:
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Incubate the cells for 72 hours at 37°C and 5% CO₂. The medium containing the inhibitors

should remain on the cells for the entire duration.

After 72 hours, aspirate the medium, wash the cells with PBS, and lyse them.

Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

Analysis of Editing Outcomes:

Amplify the target genomic locus using high-fidelity PCR.

Submit the PCR amplicons for Next-Generation Sequencing (NGS).

Analyze the sequencing data using software such as CRISPResso2 in prime editing mode

to quantify the percentage of precise edits, indels, and other byproducts.

Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows described in this protocol.
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Caption: Mechanism of Prime Editing and DNA repair pathway inhibition.
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Caption: Experimental workflow for the 2iPE protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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